3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide
CAS No.:
Cat. No.: VC15684186
Molecular Formula: C19H20N4O2
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N4O2 |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]propanamide |
| Standard InChI | InChI=1S/C19H20N4O2/c1-12-15(13(2)22-21-12)8-10-19(25)23-20-11-17-16-6-4-3-5-14(16)7-9-18(17)24/h3-7,9,11,24H,8,10H2,1-2H3,(H,21,22)(H,23,25)/b20-11+ |
| Standard InChI Key | MJVJCMUCKNZSTR-RGVLZGJSSA-N |
| Isomeric SMILES | CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
| Canonical SMILES | CC1=C(C(=NN1)C)CCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Introduction
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide is a complex organic compound featuring a hydrazide functional group linked to a pyrazole moiety and a naphthalene derivative. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of drugs with biological activities such as antimicrobial and anticancer properties.
Synthesis Steps:
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Preparation of Starting Materials: Obtain 3,5-dimethyl-1H-pyrazole and 2-hydroxynaphthalene-1-carboxaldehyde.
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Condensation Reaction: Combine the starting materials in a suitable solvent with a catalyst (e.g., acid or base).
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Purification: Isolate the product through crystallization or chromatography.
Biological Activities
Compounds containing pyrazole and hydrazone functionalities have been extensively studied for their biological activities, including antimicrobial and anticancer properties. The specific biological profile of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide would require further investigation through in vitro and in vivo studies.
Potential Biological Activities:
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Antimicrobial Activity: Inhibition of microbial growth.
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Anticancer Activity: Inhibition of tumor cell proliferation.
Characterization Techniques
Characterization of this compound involves various spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the molecular structure and confirm the presence of specific functional groups.
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Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify functional groups based on absorption bands.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide, including:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-{[(E)-(3,5-Dimethyl-1H-pyrazol-4-yl)methylidene]amino}-1,5-dimethyl-2-phenyloxazolidinone | Contains pyrazole and oxazolidine rings | Antimicrobial |
| 4-amino-N'-(2-hydroxybenzylidene)benzohydrazide | Hydrazone derivative with phenolic hydroxyl | Anticancer |
| 4-(4-methoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide | Similar hydrazone structure with methoxy substitution | Anti-inflammatory |
Future Research Directions
Future studies should focus on:
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In Vitro and In Vivo Assays: To evaluate the compound's efficacy and safety.
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Structure-Activity Relationship (SAR) Studies: To optimize the compound's biological activity through structural modifications.
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Pharmacokinetic and Pharmacodynamic Studies: To understand the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Given the current lack of specific research findings directly related to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide, further investigation is necessary to fully explore its potential applications and biological activities.
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